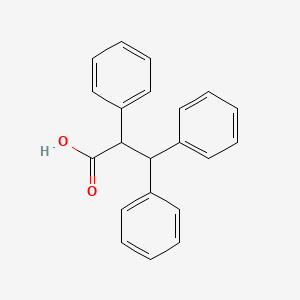

2,3,3-triphenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-triphenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c22-21(23)20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQBRUQQUKVRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294627 | |

| Record name | 2,3,3-triphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53663-24-4 | |

| Record name | NSC97464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,3-triphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,3,3 Triphenylpropanoic Acid and Its Precursors

Classical Synthetic Routes to 2,3,3-Triphenylpropanoic Acid

Established methods for the synthesis of this compound rely on fundamental organic reactions, each presenting distinct advantages and challenges.

Condensation Reactions Involving Malonic Acid and Triphenylcarbinol

One of the classical approaches to substituted propanoic acids is through the malonic ester synthesis. vedantu.comaskthenerd.comwikipedia.org This method typically involves the alkylation of a malonic ester with a suitable halide, followed by hydrolysis and decarboxylation. In the context of this compound, a plausible synthetic route would involve the reaction of a triphenylmethyl halide with a malonic ester.

The general mechanism for malonic ester synthesis proceeds as follows:

Deprotonation of the α-carbon of a malonic ester by a base to form a stabilized enolate.

Nucleophilic attack of the enolate on an alkyl halide.

Hydrolysis of the ester groups to carboxylic acids.

Decarboxylation upon heating to yield the final carboxylic acid.

While specific examples detailing the direct condensation of malonic acid with triphenylcarbinol are not extensively documented in readily available literature, the principles of malonic ester synthesis suggest that a triphenylmethyl halide would be a suitable precursor. The reaction of benzyl (B1604629) chloride with diethyl malonate, for instance, is a well-established method for the synthesis of 3-phenylpropanoic acid. vedantu.comaskthenerd.com This analogous reaction provides a foundational understanding of the potential pathway to this compound.

Table 1: Key Steps in Malonic Ester Synthesis

| Step | Description | Reagents |

| 1 | Enolate Formation | Malonic Ester, Strong Base (e.g., Sodium Ethoxide) |

| 2 | Alkylation | Alkyl Halide |

| 3 | Hydrolysis | Acid or Base |

| 4 | Decarboxylation | Heat |

Friedel-Crafts Type Alkylation Approaches

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, offers another potential avenue for the synthesis of this compound. wikipedia.orgnih.gov This reaction involves the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst.

A conceivable Friedel-Crafts approach could involve the reaction of a substituted propanoic acid derivative with benzene (B151609) in the presence of a catalyst like aluminum chloride. The reaction of chloroform (B151607) with aromatic compounds using an aluminum chloride catalyst is known to produce triarylmethanes, which are structurally related to the triphenylmethyl group. wikipedia.org

However, Friedel-Crafts reactions are not without their limitations, including the possibility of polyalkylation and carbocation rearrangements. For a sterically hindered molecule like this compound, careful selection of substrates and reaction conditions would be crucial to achieve the desired product.

Hydrolysis of Nitrile Precursors

The hydrolysis of nitriles is a reliable method for the preparation of carboxylic acids. This pathway would involve the synthesis of the corresponding nitrile precursor, 2,3,3-triphenylpropanenitrile (B8799166), followed by its hydrolysis. The synthesis of the nitrile could potentially be achieved through the reaction of a triphenylmethyl halide with a cyanide salt.

The hydrolysis of the nitrile can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid. Base-catalyzed hydrolysis is usually performed by refluxing the nitrile with a strong base like sodium hydroxide, followed by acidification to obtain the carboxylic acid. The steric hindrance around the nitrile group in 2,3,3-triphenylpropanenitrile might necessitate more vigorous reaction conditions for the hydrolysis to proceed efficiently.

Modifications and Optimization of Established Protocols

The classical synthetic routes can often be improved through various modifications and optimizations. For instance, in the malonic ester synthesis, the choice of base and solvent can significantly impact the yield and reaction time. Similarly, in Friedel-Crafts reactions, the use of milder catalysts or alternative acylating/alkylating agents can help to overcome issues like polyalkylation and rearrangements.

For the hydrolysis of sterically hindered nitriles, microwave-assisted heating or the use of phase-transfer catalysts could potentially accelerate the reaction and improve yields. The development of more efficient and selective catalysts is an ongoing area of research that could lead to improved syntheses of this compound.

Enantioselective Synthesis of Chiral Analogues of this compound

The creation of chiral centers, particularly quaternary stereocenters, is a significant challenge in organic synthesis. The development of enantioselective methods to synthesize chiral analogues of this compound is an area of active interest.

Asymmetric Catalysis in the Formation of Stereogenic Centers Adjacent to the Triphenylmethyl Group

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. nih.govmdpi.com In the context of this compound analogues, this could involve the use of chiral catalysts to control the stereochemical outcome of a key bond-forming reaction.

For example, a chiral auxiliary approach could be employed, where a chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of the desired stereocenter. mdpi.com After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

Another approach is the use of chiral Lewis acids or organocatalysts to catalyze reactions such as alkylations or Michael additions in an enantioselective manner. The bulky triphenylmethyl group would present a significant steric challenge for any catalyst, requiring careful design and selection of the catalytic system to achieve high levels of stereocontrol. The development of catalysts that can effectively operate in the sterically demanding environment of a triphenylmethyl-substituted substrate is a key area for future research.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org One of the most effective and widely used classes of chiral auxiliaries are the Evans-type oxazolidinones. orgsyn.orgbath.ac.uk A plausible synthetic route to enantiomerically enriched this compound using an Evans auxiliary is outlined below.

The synthesis would commence with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride. This is followed by a diastereoselective alkylation. The bulky substituents on the oxazolidinone direct the incoming electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed chiral center. williams.edu

Hypothetical Reaction Pathway:

Acylation: The chiral auxiliary is first acylated with 3,3-diphenylpropanoyl chloride to form the N-acyloxazolidinone.

Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures to form a stereochemically defined (Z)-enolate.

Diastereoselective Alkylation: The enolate is then reacted with an electrophile, in this instance, a phenylating agent, although a direct phenylation at this stage is not standard. A more common approach would involve the use of a precursor that allows for the introduction of the second phenyl group at the 2-position. For the purpose of illustrating the principle, we will consider a general alkylation.

Cleavage of the Auxiliary: The final step involves the hydrolytic cleavage of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid. This is often achieved using conditions such as lithium hydroperoxide (LiOOH). orgsyn.org The chiral auxiliary can typically be recovered and reused. wikipedia.org

Table 1: Hypothetical Data for Chiral Auxiliary-Mediated Synthesis

| Step | Reactants | Reagents and Conditions | Product | Expected Diastereomeric Excess (d.e.) |

| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 3,3-diphenylpropanoyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-(3,3-diphenylpropanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N/A |

| 2 | Resulting N-acyloxazolidinone | NaHMDS, THF, -78 °C | Sodium enolate | N/A |

| 3 | Sodium enolate | Electrophile (e.g., Benzyl bromide as a precursor) | N-alkylated oxazolidinone | >95% |

| 4 | N-alkylated oxazolidinone | LiOOH, THF/H₂O | Enantiomerically enriched this compound | N/A |

Note: This table is illustrative of a typical Evans auxiliary synthesis. The specific reagents and conditions would require experimental optimization for this compound.

Strategies for Resolution of Racemic this compound and its Derivatives

Resolution is a common technique to separate a racemic mixture into its constituent enantiomers. wikipedia.org For a carboxylic acid like this compound, diastereomeric salt formation is a classical and effective method. pbworks.comthieme-connect.de Additionally, modern chromatographic techniques offer efficient alternatives.

Diastereomeric Salt Formation and Crystallization:

This method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, often a chiral amine. thieme-connect.de This acid-base reaction forms a pair of diastereomeric salts. pbworks.com Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. elsevierpure.com Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with a strong acid to break the salt.

Commonly used chiral resolving agents for acidic compounds include:

(R)-(+)-α-Methylbenzylamine

(S)-(-)-α-Methylbenzylamine

Brucine

Strychnine

Quinine

The choice of the resolving agent and the solvent for crystallization is crucial and often determined empirically to achieve efficient separation.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mdpi.com For the resolution of this compound or its ester derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. sigmaaldrich.com

The racemic mixture is passed through the column, and the separated enantiomers are detected and can be collected. This method can be used for both analytical determination of enantiomeric excess (ee) and for preparative-scale separation.

Table 2: Comparison of Resolution Strategies for Racemic this compound

| Method | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization. pbworks.comthieme-connect.de | Scalable to large quantities, well-established technique. | Can be time-consuming and labor-intensive, success is dependent on finding a suitable resolving agent and crystallization conditions, theoretical maximum yield is 50% without a racemization step for the unwanted enantiomer. wikipedia.orgrsc.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govmdpi.com | High separation efficiency, applicable to a wide range of compounds, can be used for both analytical and preparative purposes. nih.gov | Can be expensive for large-scale separations, requires specialized equipment. |

Chemical Reactivity and Mechanistic Investigations of 2,3,3 Triphenylpropanoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group in 2,3,3-triphenylpropanoic acid is the primary site for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification Reactions and Derivatives Formation

The conversion of this compound to its corresponding esters is a fundamental reaction, typically achieved through acid-catalyzed esterification, also known as Fischer esterification. This reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess.

The mechanism of Fischer esterification proceeds through several key steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

While specific data for the esterification of this compound is not extensively documented in readily available literature, the general principles of Fischer esterification are applicable. The steric hindrance posed by the bulky triphenylmethyl group might influence the reaction rate, potentially requiring more forcing conditions or longer reaction times compared to less sterically hindered carboxylic acids.

Common methods for esterification include:

Fischer Esterification: Best suited for simple alcohols like methanol (B129727) and ethanol (B145695) which can be used as the solvent. adichemistry.com

Steglich Esterification: A milder alternative for acid-sensitive substrates, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). adichemistry.com

Reaction with Alkyl Halides: Methyl esters can be prepared by reacting the carboxylic acid with iodomethane. adichemistry.com

A study on the direct esterification of 3-mercaptopropionic acid with trimethylolpropane (B17298) in the presence of p-toluenesulfonic acid highlights the importance of catalyst concentration on the purity of the resulting ester and the formation of side products. nih.gov

Table 1: General Conditions for Esterification of Carboxylic Acids

| Method | Reagents | Conditions | Suitability |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Typically heated | Simple primary and secondary alcohols |

| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature | Acid-sensitive substrates |

| Alkylation | Alkyl Halide (e.g., CH₃I), Base | Varies | Preparation of simple alkyl esters |

| Using SOCl₂ | Thionyl chloride, Alcohol | Two-step process | General applicability |

Amidation Reactions and Amide Synthesis

The synthesis of amides from this compound involves its reaction with primary or secondary amines. This transformation is crucial for the introduction of nitrogen-containing functionalities and the formation of peptide-like bonds. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.

Common methods for amide formation include the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed.

Alternatively, the carboxylic acid can be converted to an acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the corresponding amide.

While specific examples of amidation of this compound are not extensively detailed in the literature, studies on similar compounds provide insight into the expected reactivity. For instance, the direct amidation of 3-phenylpropionic acid with various amines has been achieved using catalysts like zirconium tetrachloride. organic-chemistry.org The synthesis of N-arylamides can be achieved through various methods, including the reaction of carboxylic acids with anilines in the presence of a catalyst. nih.govrwth-aachen.de

Table 2: General Methods for Amide Synthesis from Carboxylic Acids

| Method | Activating/Coupling Reagent | Amine | General Conditions |

| DCC/EDC Coupling | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Primary or Secondary | Room temperature |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Primary or Secondary | Two-step process, often with a base |

| Triflic Anhydride | Trifluoromethanesulfonic anhydride | Aqueous Ammonium Hydroxide | Low temperature |

| Direct Amidation | Catalyst (e.g., ZrCl₄) | Primary or Secondary | Elevated temperatures |

Reduction of the Carboxylic Acid Moiety

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, 2,3,3-triphenyl-1-propanol. This transformation is typically accomplished using powerful reducing agents due to the low reactivity of the carboxyl group towards reduction.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the transfer of hydride ions from the aluminohydride complex to the carbonyl carbon of the carboxylic acid. An initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride reagent occurs, consuming one equivalent of the reducing agent. Subsequent reduction of the carboxylate salt proceeds to the alcohol.

Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another powerful reagent for the reduction of carboxylic acids. beilstein-journals.orgalfa-chemistry.com Borane is generally more selective than LiAlH₄ and can reduce carboxylic acids in the presence of other reducible functional groups like esters. beilstein-journals.org

Catalytic hydrogenation can also be employed for the reduction of carboxylic acids, although it typically requires harsh conditions, including high pressures and temperatures, and a suitable heterogeneous catalyst. For instance, the catalytic hydrogenation of 3-phenylpropionic acid has been studied using a Re/TiO₂ catalyst. wikipedia.org

Table 3: Common Reagents for the Reduction of Carboxylic Acids

| Reducing Agent | Solvent | Conditions | Product | Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | Room Temperature | Primary Alcohol | Reduces many functional groups |

| Borane (BH₃·THF or BH₃·SMe₂) ** | THF | Room Temperature | Primary Alcohol | More selective than LiAlH₄ |

| Catalytic Hydrogenation (e.g., Re/TiO₂) ** | Various | High Pressure and Temperature | Primary Alcohol | Dependent on catalyst and conditions |

Decarboxylative Reactions and their Mechanisms, including Hunsdiecker Variants

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For simple aliphatic carboxylic acids, this process usually requires high temperatures. However, the presence of certain functional groups can facilitate decarboxylation under milder conditions. In the case of this compound, the stability of the potential carbanion or radical intermediate formed upon decarboxylation plays a crucial role in the reaction mechanism.

The Hunsdiecker reaction is a classic method for the decarboxylative halogenation of carboxylic acids. adichemistry.comresearchgate.netorganic-chemistry.orglscollege.ac.innih.govunl.edunih.gov This reaction involves the treatment of the silver salt of the carboxylic acid with a halogen, typically bromine, to yield an organic halide with one less carbon atom. adichemistry.comnih.gov The reaction is believed to proceed through a free-radical chain mechanism. lscollege.ac.innih.gov The silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. adichemistry.comlscollege.ac.in Homolytic cleavage of the O-Br bond generates a carboxyl radical, which then loses carbon dioxide to form an alkyl radical. This radical then abstracts a halogen atom from another molecule of the acyl hypobromite to propagate the chain.

For this compound, the Hunsdiecker reaction would be expected to produce 1,1,1-triphenylethane. The stability of the tertiary benzylic radical intermediate would likely favor this reaction pathway.

Hunsdiecker Reaction Variants:

Christol-Firth Modification: Uses mercuric oxide and the halogen directly with the carboxylic acid, avoiding the need to prepare the silver salt. adichemistry.com

Kochi Reaction: Employs lead(IV) acetate (B1210297) and a lithium halide for the decarboxylative halogenation. lscollege.ac.in

Photocatalytic decarboxylation has emerged as a mild and efficient method for generating radicals from carboxylic acids. This process often involves the use of a photosensitizer that, upon excitation with visible light, can induce single-electron transfer from the carboxylate, leading to the formation of a carboxyl radical and subsequent decarboxylation. Studies on the photocatalytic decarboxylation of 2,2-dimethyl 3-phenyl propanoic acid, a structural analogue, provide insights into the potential mechanisms and outcomes for this compound.

Reactions Involving the Triphenylmethyl Moiety

The bulky and electron-rich triphenylmethyl group can also participate in chemical transformations, most notably intramolecular cyclization reactions.

Cycliacylation Reactions and Intramolecular Transformations

Under strongly acidic conditions, this compound can undergo intramolecular cycliacylation, a type of Friedel-Crafts reaction. This reaction leads to the formation of a new ring system by the acylation of one of the phenyl rings by the carboxylic acid moiety. The expected product of such a reaction would be a fluorenone derivative.

The mechanism of this intramolecular Friedel-Crafts acylation involves the activation of the carboxylic acid by the strong acid catalyst, typically a Lewis acid or a strong protic acid, to form a reactive acylium ion intermediate. This electrophilic acylium ion then attacks one of the electron-rich phenyl rings of the triphenylmethyl group in an electrophilic aromatic substitution reaction. Subsequent deprotonation restores the aromaticity of the ring and yields the cyclized product.

Radical Aryl Migration Studies

Radical aryl migration reactions are a class of transformations involving the intramolecular shift of an aryl group. rsc.orgnih.gov These reactions are of significant interest for their potential in organic synthesis. rsc.org Mechanistic studies have explored various types of these migrations, including 1,2-, 1,4-, and 1,5-aryl shifts, which can occur between carbon atoms or between carbon and heteroatoms. rsc.org

While specific studies on this compound are absent, early research into radical reactions of its isomer, 3,3,3-triphenylpropionic acid , provides some related insight. The Hunsdiecker reaction of 3,3,3-triphenylpropionic acid was investigated as a potential example of a radical 1,4-aryl migration from carbon to an oxygen atom; however, the mechanism of this specific transformation remains ambiguous. rsc.org Generally, such 1,4-migrations from carbon to oxygen are rare. rsc.org

Modern approaches have expanded the scope of radical aryl migrations, often using photoredox catalysis to generate the necessary radical intermediates under mild conditions. nih.gov These methods allow for the alkyl-arylation of olefins through a mechanism involving the addition of an alkyl radical to the double bond, followed by an intramolecular aryl migration (a radical Smiles-Truce rearrangement) and desulfonylation. nih.gov

Hydroarylation Reactions and Related Electrophilic Aromatic Substitutions

Hydroarylation is a reaction that involves the addition of a C-H bond of an arene across a π-system, such as an alkene or alkyne. This process is a direct method for forming C-C bonds and functionalizing aromatic rings. No studies detailing the hydroarylation of this compound itself, or its use as a substrate in such reactions, were identified.

Relatedly, electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The process involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate, followed by deprotonation to restore aromaticity. wikipedia.orgmakingmolecules.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric and sulfuric acids. chemistrytalk.orgmasterorganicchemistry.com

Halogenation: Introduction of a halogen (–Br, –Cl) using a Lewis acid catalyst. makingmolecules.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. chemistrytalk.orglkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst. chemistrytalk.orgmasterorganicchemistry.com

The phenyl groups on a molecule like this compound could potentially undergo these reactions. The existing substituents on the phenyl rings would direct the position of the incoming electrophile (typically to the ortho and para positions) and affect the reaction rate. However, specific experimental data for this compound is not available.

Mechanistic Studies of Novel Transformations and Reaction Pathways

Mechanistic investigations into new reactions are crucial for the development of synthetic chemistry. While novel transformations of this compound have not been documented, studies on its isomer, 3,3,3-triphenylpropionic acid , have been reported. For instance, the reaction of 3,3,3-triphenylpropionic acid with lead tetraacetate in solvents like benzene (B151609), acetonitrile, or chlorobenzene (B131634) has been investigated. sigmaaldrich.com Such reactions with lead(IV) acetate are known to proceed via radical or oxidative pathways, often leading to decarboxylation, rearrangement, or cyclization products. One peer-reviewed paper title suggests that the reaction of 3,3,3-triarylpropionic acids with lead tetraacetate can result in a concurrent carbon-to-oxygen rearrangement, cyclization, and decarboxylation. sigmaaldrich.com

Advanced Structural Characterization and Spectroscopic Analysis in 2,3,3 Triphenylpropanoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,3,3-triphenylpropanoic acid, ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the three phenyl groups would typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The single proton at the C2 position (the chiral center) would likely resonate as a distinct signal, with its chemical shift and multiplicity influenced by the adjacent methylene (B1212753) group. The two protons of the methylene group (-CH₂-) at the C3 position would also produce a characteristic signal. The acidic proton of the carboxylic acid group (-COOH) would be observed as a broad singlet, typically at a downfield chemical shift (>10 ppm), although its position can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The spectrum would feature a signal for the carbonyl carbon of the carboxylic acid group, typically in the δ 170-180 ppm region. The quaternary carbon atom bonded to the three phenyl groups would have a characteristic chemical shift. The carbons of the phenyl rings would appear in the aromatic region (δ 125-145 ppm), with distinct signals for the ipso, ortho, meta, and para carbons. Signals for the methine (-CH-) and methylene (-CH₂-) carbons of the propanoic acid backbone would also be present at more upfield positions.

While the synthesis of this compound has been described in the literature, detailed and publicly available assigned NMR spectral data remains limited.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., HR-MS, EI-MS)

Mass spectrometry is an essential tool for determining the molecular weight and probing the fragmentation patterns of a molecule, which can help confirm its structure.

High-Resolution Mass Spectrometry (HR-MS): HR-MS would be used to determine the exact mass of the this compound molecular ion to four or more decimal places. This precise mass measurement allows for the unambiguous determination of the molecular formula, C₂₁H₁₈O₂, distinguishing it from any other compounds with the same nominal mass.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 302. The fragmentation is likely dominated by the stability of the triphenylmethyl (trityl) cation. Key fragmentation pathways would include:

Loss of the carboxylic acid group (-COOH, 45 Da) to form a stable fragment.

Cleavage of the C-C bonds in the propanoic acid chain. The formation of the highly stable triphenylmethyl cation ([C(C₆H₅)₃]⁺) at m/z 243 is expected to be a major fragmentation pathway. This fragment is often the base peak in the mass spectra of compounds containing a trityl group.

The analysis of these fragmentation patterns provides strong corroborative evidence for the proposed structure.

| Technique | Information Obtained | Expected Key Data for this compound |

| HR-MS | Exact molecular mass and formula | C₂₁H₁₈O₂ (Calculated Mass: 302.1307) |

| EI-MS | Molecular weight and fragmentation pattern | Molecular Ion [M]⁺ at m/z 302; Base peak at m/z 243 ([C(C₆H₅)₃]⁺) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and phenyl groups.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl bond in the carboxylic acid, which is broadened by hydrogen bonding.

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the carboxylic acid would be visible in the 1210-1320 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of non-polar bonds often give strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often produce strong and sharp bands. The C=C stretching vibrations of the phenyl groups would be prominent. The carbonyl (C=O) stretch is typically weaker in Raman compared to IR.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information. However, to date, the specific crystal structure of this compound does not appear to have been reported in publicly accessible crystallographic databases. Should a crystal structure become available, the following analyses would be paramount.

In the solid state, carboxylic acids almost invariably form hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R²₂(8) graph set motif. It is highly probable that this compound would crystallize in such a centrosymmetric dimer arrangement. Analysis of the crystal structure would confirm the geometry (donor-acceptor distances and angles) of this primary supramolecular synthon.

The single bonds in the propanoic acid backbone allow for conformational flexibility. X-ray diffraction would reveal the preferred conformation of the molecule in the solid state. This includes the torsion angles defining the orientation of the carboxylic acid group relative to the bulky triphenylmethyl moiety and the relative orientations of the three phenyl rings themselves, which typically adopt a propeller-like conformation. This solid-state conformation represents the molecule's geometry in its lowest energy state within the crystal lattice, which results from the balance of intramolecular steric effects and intermolecular packing forces.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Assignments and Conformational Dynamics

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), serves as a powerful, non-destructive technique for the stereochemical analysis of chiral molecules like this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound, providing crucial information about its absolute configuration and conformational preferences in solution. While specific experimental or computational ECD studies on this compound are not extensively documented in publicly available literature, the principles of the technique and data from structurally analogous compounds provide a robust framework for understanding its potential application.

The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. For this compound, the key chromophores contributing to the ECD signal are the phenyl groups and the carboxylic acid moiety. The spatial relationship between the chiral center at C2 and these chromophores dictates the sign and intensity of the observed Cotton effects (CEs).

Stereochemical Assignment through ECD

The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry.

In the case of molecules containing the triphenylmethyl (trityl) group, such as the structurally related 3,3,3-triphenylpropionic acid, a well-established "bevel-gear" mechanism often governs the induction of chirality. nih.gov In this model, the stereogenic center dictates the preferred helical twist (P or M) of the three phenyl rings, leading to characteristic ECD signals. nih.gov It is highly probable that a similar mechanism would be at play in this compound, where the chirality at the C2 position would induce a preferred conformation in the adjacent triphenylmethyl-like fragment.

Illustrative Example of Stereochemical Assignment:

To assign the absolute configuration of this compound, one would first obtain the experimental ECD spectrum of a single enantiomer. Concurrently, a computational analysis would be performed. This involves:

A thorough conformational search for the (R) or (S) enantiomer to identify all low-energy conformers.

Geometry optimization of each conformer.

Calculation of the ECD spectrum for each conformer using TD-DFT.

Boltzmann-averaging of the individual spectra based on the relative free energies of the conformers to generate the final theoretical spectrum.

The theoretical spectrum for the (R)-enantiomer would then be compared to the experimental spectrum. A direct correlation would confirm the (R) configuration, while a mirror-image relationship would indicate the (S) configuration.

Conformational Dynamics

For this compound, the key conformational flexibility would involve the rotation around the C2-C3 bond and the concerted twisting of the three phenyl rings. The dihedral angles describing the orientation of the phenyl rings relative to the propanoic acid backbone are critical to the chiroptical response.

Table 1: Hypothetical Low-Energy Conformers and Their Contribution to the ECD Spectrum of (S)-2,3,3-Triphenylpropanoic Acid

| Conformer | Key Dihedral Angle (H-C2-C3-Cipso) | Relative Energy (kcal/mol) | Boltzmann Population (%) | Major ECD Contribution (Wavelength, Δε) |

| 1 | -65° | 0.00 | 45 | Positive CE at ~225 nm |

| 2 | 175° | 0.55 | 25 | Negative CE at ~220 nm |

| 3 | 50° | 0.90 | 15 | Weak positive CE at ~230 nm |

| 4 | -160° | 1.20 | 10 | Biphasic signal around 210-230 nm |

| 5 | Other | >1.5 | 5 | Minor contributions |

Note: This data is illustrative and based on principles of conformational analysis for similar chiral molecules. It does not represent experimentally or computationally verified values for this compound.

Table 2: Illustrative Experimental vs. Calculated ECD Spectral Data for (S)-2,3,3-Triphenylpropanoic Acid

This table provides a hypothetical comparison between experimental ECD data and the results from TD-DFT calculations, which is the standard approach for absolute configuration assignment.

| Data Type | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Band Assignment |

| Experimental | 228 | +12.5 | π → π* (Phenyl) |

| 210 | -8.2 | π → π* (Phenyl) | |

| 195 | +20.1 | n → π* (Carbonyl) | |

| Calculated (Boltzmann-Averaged) | 226 | +14.1 | π → π* (Phenyl) |

| 209 | -9.5 | π → π* (Phenyl) | |

| 197 | +18.9 | n → π* (Carbonyl) |

Note: The spectral data presented in this table are hypothetical and serve to illustrate the expected correlation between experimental and calculated values in an ECD analysis. The band assignments are based on typical electronic transitions for the chromophores present.

The close agreement between the signs and magnitudes of the Cotton effects in the hypothetical experimental and calculated data would provide high confidence in the assignment of the (S) absolute configuration. Any significant discrepancies might suggest that the conformational search was incomplete or that solvent effects, not fully accounted for in the calculation, play a significant role.

Computational Chemistry and Theoretical Investigations of 2,3,3 Triphenylpropanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized molecular geometry and electronic properties of molecules. For 2,3,3-triphenylpropanoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), are employed to find the lowest energy structure. materialsciencejournal.org These calculations yield crucial parameters including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. mdpi.comscispace.com

The electronic structure is elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. mdpi.com For complex aromatic systems, DFT calculations can also map the molecular electrostatic potential (MEP), which identifies regions of positive and negative potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. irjweb.com

| Parameter | Description | Typical Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). | B3LYP/6-311G(d,p) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | B3LYP/6-311G(d,p) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Calculated from HOMO/LUMO energies |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. | Calculated from optimized wave function |

Conformational Analysis and Energy Landscape Mapping

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is often achieved by performing a potential energy surface (PES) scan, where a specific dihedral angle is systematically rotated, and the energy is calculated at each step while optimizing the rest of the geometry. uni-muenchen.deresearchgate.net This "relaxed scan" maps out the energy landscape associated with that rotation. q-chem.com

For this compound, key rotations would include the bonds within the propanoic acid backbone and the bonds connecting the phenyl rings to the main chain. The bulky nature of the three phenyl groups (the trityl group) is expected to significantly restrict conformational freedom, likely leading to a limited number of low-energy, stable conformers. nih.gov Computational studies on similar sterically crowded molecules, such as chiral triphenylacetic acid esters, have shown that in some cases, only one low-energy conformer can be found, highlighting the profound impact of steric hindrance. nih.gov Identifying these stable conformers is a critical prerequisite for the accurate prediction of spectroscopic properties.

Simulation of Spectroscopic Properties (e.g., ECD Spectra Prediction)

Computational methods are highly effective in predicting spectroscopic properties, which is particularly useful for assigning the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that can be reliably simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govunipi.it

The standard procedure involves:

Conformational Search: Identifying all relevant low-energy conformers of the chiral molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a standard DFT method (e.g., B3LYP/6-31G(d)).

TD-DFT Calculation: Calculating the excitation energies and rotational strengths for each conformer. A functional suitable for excited states, such as CAM-B3LYP or M06-2X, with an appropriate basis set (e.g., aug-cc-pVDZ or 6-311++G(2d,2p)), is typically used. nih.govrsc.org

Spectrum Generation: The final ECD spectrum is generated by summing the contributions of each conformer, weighted by their Boltzmann population at a given temperature. The resulting spectrum is often plotted as a series of Gaussian bands. researchgate.net

For chiral derivatives of 3,3,3-triphenylpropionic acid, TD-DFT calculations have successfully reproduced experimental ECD spectra, allowing for the unambiguous determination of their absolute stereochemistry. researchgate.net The agreement between the calculated and experimental spectra validates the predicted lowest-energy conformation and the underlying electronic transitions. nih.govresearchgate.net

| Step | Method/Functional | Basis Set | Purpose |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-31G(d) | Find stable conformer structures. |

| Excited State Calculation | TD-M06-2X | 6-311++G(2d,2p) | Calculate excitation energies and rotational strengths. nih.gov |

| Excited State Calculation | TD-CAM-B3LYP | aug-cc-pVDZ | Alternative method for accurate excited state properties. |

| Solvent Effects | PCM/IEFPCM | N/A | Models the effect of a solvent on the spectrum. |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can provide deep insights into how chemical reactions occur by mapping the entire reaction pathway, including short-lived intermediates and high-energy transition states. For a reaction involving this compound, DFT calculations can be used to model the step-by-step transformation from reactants to products. nih.gov

The process involves locating the minimum energy structures of reactants, products, and any intermediates. Crucially, the transition state (TS)—the maximum energy point along the reaction coordinate—must also be found. A TS structure represents a first-order saddle point on the potential energy surface. Its successful location is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects the reactant and product. Once the energies of the reactants and the transition state are known, the activation energy for the reaction can be calculated, providing a measure of the reaction rate. While specific computational studies on the reaction mechanisms of this compound are not widely available, these methods are routinely applied to understand processes like acid-catalyzed reactions or hydrolysis in other carboxylic acids. nih.gov

Studies of Non-covalent Interactions and Molecular Recognition Phenomena

Non-covalent interactions (NCIs) are critical in determining the supramolecular structure, crystal packing, and molecular recognition behavior of this compound. unam.mx These weaker forces include hydrogen bonding, π-π stacking, and C-H···π interactions. mdpi.comchemrxiv.org

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state or in nonpolar solvents, carboxylic acids typically form cyclic dimers through two strong O-H···O=C hydrogen bonds. dtu.dk

π-π Stacking: The three phenyl rings can interact with aromatic systems of neighboring molecules through π-π stacking, where the faces of the rings are parallel to each other.

C-H···π Interactions: The hydrogen atoms on the phenyl rings or the aliphatic backbone can act as weak donors to the electron-rich face of a nearby phenyl ring. uitm.edu.my Studies of other triphenylmethane-containing crystal structures have confirmed the prevalence of C-H···π interactions, which play a significant role in stabilizing the crystal lattice. researchgate.net

These combined interactions dictate how molecules of this compound recognize each other and assemble into larger, ordered structures. Computational analysis helps to identify and quantify the geometric and energetic parameters of these interactions.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses for Intermolecular Interactions

To provide a more rigorous, quantitative understanding of non-covalent interactions, advanced computational techniques based on electron density topology are used.

Quantum Theory of Atoms in Molecules (QTAIM) analysis examines the topology of the total electron density (ρ). semanticscholar.org Within this framework, a chemical bond—covalent or non-covalent—is associated with a bond path between two atomic nuclei that passes through a bond critical point (BCP). The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the interaction. For hydrogen bonds in carboxylic acid dimers, QTAIM analysis can confirm the presence of the O···H interaction and be used to estimate its strength based on the electron density at the BCP. nih.govmdpi.com

Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize non-covalent interactions in real space. unam.mx It is based on plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This generates 3D isosurfaces that identify different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue-colored surfaces.

Weak, attractive van der Waals interactions appear as green surfaces.

Strong, repulsive interactions (e.g., steric clashes) appear as red surfaces.

For this compound, RDG analysis would visually confirm the hydrogen bonds in the dimer structure and map the extensive van der Waals interactions between the phenyl rings. semanticscholar.org

Supramolecular Chemistry and Crystal Engineering with 2,3,3 Triphenylpropanoic Acid

Formation of Molecular Salts and Cocrystals with Heterocyclic Bases (e.g., 2-Aminopyrimidine)

2,3,3-Triphenylpropanoic acid has been shown to form a bimolecular compound with the heterocyclic base 2-aminopyrimidine (B69317). researchgate.netnih.gov This formation of a cocrystal or molecular salt is a common strategy in crystal engineering to modify the physicochemical properties of a substance without altering its covalent structure. The interaction between the carboxylic acid group of this compound and the amino and pyrimidine (B1678525) ring nitrogen atoms of 2-aminopyrimidine is a prime example of the targeted formation of a multi-component crystalline solid.

In the case of the this compound and 2-aminopyrimidine (1/1) adduct, a notable feature is the creation of a tetramolecular hydrogen-bonded motif. researchgate.netnih.gov This aggregate structure gives rise to crystal-packing arrangements characterized by distinct hydrophilic and hydrophobic regions. researchgate.net The formation of such well-defined regions is a key aspect of designing functional crystalline materials. The robust nature of the interactions between carboxylic acids and aminopyrimidines makes this a recurring and reliable strategy in the synthesis of cocrystals.

Rational Design Principles for Crystalline Architectures

The design of crystalline architectures involving this compound is guided by established principles of supramolecular chemistry. A key consideration is the selection of a suitable coformer, a molecule that will interact with the target molecule in a predictable manner to form a cocrystal. The choice of coformer is critical in dictating the final properties of the cocrystal. nih.gov

Factors such as the functional groups present, their pKa values, and their physical form are crucial in the selection of a coformer. nih.gov For instance, the interaction between a carboxylic acid and a heterocyclic base like 2-aminopyrimidine is a well-understood and frequently exploited interaction in cocrystal design. The difference in pKa between the acidic and basic components can help predict whether a salt or a cocrystal will form. A smaller pKa difference (less than 0) generally favors cocrystal formation, while a larger difference (greater than 2 or 3) suggests salt formation is more likely. nih.gov

Investigation of Specific Supramolecular Synthons

Supramolecular synthons are structural units within a crystal that are formed by intermolecular interactions. The identification and understanding of these synthons are fundamental to crystal engineering, as they represent predictable and reliable building blocks for the construction of complex crystalline solids.

In the cocrystal of this compound and 2-aminopyrimidine, a key feature is the formation of a tetramolecular hydrogen-bonded motif. researchgate.netnih.gov This specific arrangement is a result of a combination of O-H•••N, N-H•••O, and N-H•••N hydrogen bonds. nih.gov The carboxylic acid group of this compound interacts with both the ring nitrogen and the amino group of 2-aminopyrimidine. This type of acid-aminopyrimidine interaction is a well-documented and robust supramolecular heterosynthon.

The reliability of such synthons is a cornerstone of rational cocrystal design. For example, the 2-aminopyridinium-carboxylate supramolecular heterosynthon is recognized as a robust motif for generating multiple-component crystals. mdpi.com The predictable nature of these interactions allows for a degree of control over the resulting crystal structure. The analysis of supramolecular synthons, often aided by computational methods, reveals the robust organization of molecules within the crystal, which is heavily influenced by the functional groups of the interacting molecules. nih.gov

Below is an interactive data table summarizing the key supramolecular synthons observed in the interaction between this compound and 2-aminopyrimidine.

| Synthon Type | Interacting Groups | Hydrogen Bond Type |

| Heterosynthon | Carboxylic Acid - Pyrimidine Ring | O-H•••N |

| Heterosynthon | Carboxylic Acid - Amino Group | N-H•••O |

| Homosynthon / Heterosynthon | Amino Group - Pyrimidine Ring | N-H•••N |

Polymorphism and Solvate Formation

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. While the phenomenon of polymorphism is of significant interest in materials science and the pharmaceutical industry, there is currently a lack of specific documented examples of polymorphism or solvate formation for this compound in the reviewed literature. science.govcardiff.ac.uknih.govresearchgate.netnih.gov

In general, the formation of different polymorphs is influenced by factors such as solvent, temperature, and the rate of crystallization. The presence of bulky groups, such as the triphenylmethyl group in this compound, can influence molecular packing and potentially lead to different crystalline arrangements. The conformational flexibility of a molecule can also contribute to the existence of multiple polymorphs. Strong intermolecular interactions, like the hydrogen bonds formed by the carboxylic acid group, are a driving force in the crystal packing. nih.gov

Solvate formation, where solvent molecules are incorporated into the crystal lattice, is also a possibility, particularly when crystallizing from solvents that can form hydrogen bonds. The investigation of polymorphism and solvate formation for this compound would be a valuable area for future research to fully understand its solid-state behavior.

Host-Guest Chemistry and Inclusion Phenomena

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. This area of supramolecular chemistry is important for applications such as separation, sensing, and drug delivery. nih.gov There is no specific evidence in the reviewed literature to suggest that this compound itself acts as a host molecule to form inclusion complexes.

However, the bulky and well-defined structure of this compound, with its large hydrophobic triphenylmethyl group, could potentially allow it to act as a guest molecule in certain host systems. For instance, cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are known to form inclusion complexes with a wide variety of guest molecules. nih.gov The hydrophobic phenyl groups of this compound could potentially be encapsulated within the cavity of a suitable host molecule. Further research would be necessary to explore the potential of this compound in the realm of host-guest chemistry. bohrium.comresearchgate.net

Applications As a Synthetic Building Block and in Advanced Materials Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

While specific examples detailing the use of 2,3,3-triphenylpropanoic acid as an intermediate in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are found in various biologically active molecules. The triphenylmethyl (trityl) group is a common protecting group in organic synthesis, and carboxylic acid functionalities are versatile handles for a wide array of chemical transformations. Therefore, this compound holds potential as a building block for introducing the bulky and sterically demanding triphenylmethyl moiety into larger, more complex molecular architectures. The synthesis of derivatives of 2-phenylpropionic acid, for instance, highlights the utility of this class of compounds as scaffolds for developing new therapeutic agents.

Use in the Development of Organic Electronic Materials (e.g., OLEDs)

There is limited direct information available specifically citing the use of this compound in the development of organic electronic materials such as Organic Light-Emitting Diodes (OLEDs). However, the broader class of molecules containing triphenylamine (B166846) and carbazole (B46965) moieties are well-known for their application as hole-transporting materials in OLEDs. These materials are crucial for efficient device performance. The bulky, propeller-like structure of the triphenylmethyl group in this compound could potentially be functionalized to create amorphous materials with high glass transition temperatures, a desirable characteristic for stable and long-lasting OLED devices.

Utilization as a Model Compound for Studying Steric Effects and Carboxylic Acid Chemistry

The significant steric hindrance provided by the three phenyl groups on the beta-carbon of this compound makes it a suitable candidate for studying the influence of steric bulk on the reactivity of the carboxylic acid group. Such studies can provide valuable insights into reaction mechanisms and the factors that govern chemical selectivity. While specific studies explicitly using this compound as a model compound are not widely reported, the investigation of sterically encumbered molecules is a fundamental aspect of physical organic chemistry.

Ligand Chemistry and Coordination Compound Formation (e.g., with Iridium, Copper, Zinc)

The carboxylate group of this compound can act as a ligand, coordinating to metal ions to form a variety of coordination compounds. The bulky triphenylmethyl group can influence the coordination geometry and the packing of the resulting complexes in the solid state.

The this compound scaffold can be incorporated into more complex ligand designs. For instance, the carboxylic acid functionality can be used as an anchor to attach this bulky group to other coordinating moieties, thereby creating ligands with specific steric and electronic properties. The design of such ligands is of interest for applications in catalysis and materials science, where the steric environment around a metal center can significantly impact reactivity and physical properties.

While there is a vast body of literature on the coordination chemistry of iridium, copper, and zinc with various carboxylate ligands, specific studies detailing the structural and spectroscopic characterization of complexes with this compound are not prevalent. Generally, the coordination of a carboxylate to a metal center can be monodentate, bidentate (chelating or bridging), or a combination thereof. The resulting complexes would be characterized by techniques such as X-ray crystallography to determine the solid-state structure, and various spectroscopic methods (e.g., IR, UV-Vis, NMR) to probe the coordination environment and electronic properties.

Table 1: Potential Coordination Modes of 2,3,3-Triphenylpropanoate Ligand

| Coordination Mode | Description |

| Monodentate | The carboxylate group binds to the metal center through a single oxygen atom. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center. |

| Bidentate Bridging | The carboxylate group bridges two different metal centers. |

Structural Probes for Chirality Sensing and Transfer of Stereochemical Information

A significant application of derivatives of 3,3,3-triphenylpropionic acid is in the field of chiroptical spectroscopy and chirality sensing. The triphenylmethyl (trityl) group acts as a stereodynamic probe, meaning its phenyl rings can rotate, leading to different conformations. When a chiral group is attached to the propanoic acid backbone, it can influence the preferred rotational conformation of the trityl group. nih.gov This transfer of stereochemical information from the chiral center to the trityl chromophore can be detected by techniques such as electronic circular dichroism (ECD). nih.gov

The "bevel gear" mechanism is a model used to describe this chirality induction, where the stereochemistry of the attached group dictates the helical twist of the trityl propeller. nih.gov This phenomenon makes chiral derivatives of 3,3,3-triphenylpropionic acid valuable tools for assigning the absolute configuration of chiral molecules. nih.govresearchgate.net The sensitivity of the ECD spectra of these derivatives to the subtle structural differences in the chiral inducer allows for the differentiation of enantiomers. nih.gov

Research has demonstrated that optically active 3,3,3-triphenylpropionic acid esters and amides exhibit non-zero Cotton effects in their UV absorption spectra, which is a direct result of this chirality transfer. acs.org This process is a cascade driven by weak intramolecular interactions. acs.org

Table 2: Applications of 3,3,3-Triphenylpropionic Acid Derivatives in Chirality Studies

| Application | Description | Key Principle |

| Chirality Sensing | Used as probes to determine the enantiomeric composition of a sample. nih.gov | The interaction between the chiral analyte and the probe leads to a measurable change in the chiroptical properties of the probe. |

| Stereochemical Information Transfer | The chirality of a stereocenter is transmitted through the molecular framework to the stereodynamic trityl group. nih.gov | The "bevel gear" mechanism, where the substituent's configuration biases the helical conformation of the triphenylmethyl group. nih.gov |

| Absolute Configuration Assignment | The sign of the Cotton effect in the ECD spectrum can be correlated to the absolute configuration of the chiral center. nih.govresearchgate.net | Empirical rules correlating the observed chiroptical response to the known stereochemistry of a series of compounds. |

Biological Relevance and Structure Activity Relationship Sar Studies of 2,3,3 Triphenylpropanoic Acid Derivatives Excluding Clinical/safety Data

Investigation of Molecular Mechanisms of Action in Biological Systems

The biological activity of 2,3,3-triphenylpropanoic acid derivatives and their analogues is often rooted in their ability to interact with specific biological targets, such as enzymes and cell surface receptors. While the prompt's example points towards membrane disruption, current research more specifically highlights interactions with protein targets as a primary mechanism of action for structurally related compounds.

One prominent example involves a series of phenylated pyrazoloalkanoic acid derivatives, which are structurally analogous to triphenylpropanoic acids. The compound 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid was identified as a potent inhibitor of ADP-induced human platelet aggregation. nih.gov Biochemical studies revealed that its mechanism of action involves binding to the platelet prostacyclin (PGI2) receptor. nih.gov This interaction stimulates the membrane-bound enzyme adenylate cyclase, leading to an increase in intraplatelet cyclic AMP (cAMP) accumulation, which in turn inhibits platelet aggregation. nih.gov

Similarly, other arylpropionic acid derivatives have been shown to act by inhibiting cyclooxygenase (COX) enzymes. nih.gov The mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs) is based on the inhibition of prostaglandin (B15479496) biosynthesis from arachidonic acid by blocking COX enzymes. nih.govhumanjournals.com This highlights a common mechanism for propanoic acid derivatives involving specific enzyme inhibition rather than general membrane disruption.

While direct membrane disruption by this compound itself is not extensively documented, the interaction of various pharmacologically active molecules with cell membranes is a recognized phenomenon. Bioactive compounds with amphiphilic or hydrophobic structures can partition into biological membranes, altering their physicochemical properties like fluidity and permeability. sunyempire.edu For some antimicrobial compounds, this interaction is a key part of their mechanism, leading to membrane potential reduction and loss of integrity. mdpi.commdpi.com However, for the triphenylpropanoic acid derivatives studied, the primary molecular mechanisms identified to date involve specific interactions with protein targets.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogues are crucial for understanding how the chemical structure of a molecule relates to its biological activity. Through systematic chemical modifications, researchers can identify the key structural features required for potency and selectivity, a process known as developing a Structure-Activity Relationship (SAR).

For derivatives related to triphenylpropanoic acid, SAR studies have provided valuable insights. In the case of the antiplatelet agent 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid , SAR studies demonstrated that the minimum structural requirements for activity are a vicinally diphenylated pyrazole (B372694) core substituted with an omega-alkanoic acid side chain that is eight or nine atoms long. nih.gov The potency of these analogues was found to be dependent on both the length of the side chain and its topological relationship with the two phenyl rings. nih.gov

The synthesis of such analogues involves multi-step chemical processes. For example, the synthesis of 2-phenylpropionic acid derivatives has been achieved through a sequence of reactions starting from 4-methylacetophenone, involving reduction, tosylation, cyanation, and finally hydrolysis to yield the propionic acid core, which can then be further modified. nih.gov Other approaches involve the Hantzsch synthesis method for creating thiazole-containing propanoic acid derivatives or refluxing substituted acrylic acids with thionyl chloride to produce intermediates for benzamide (B126) synthesis. nih.govnih.gov

The following table summarizes SAR findings for various propanoic acid derivatives, illustrating how specific modifications influence biological activity.

| Core Scaffold | Modification | Biological Activity | SAR Finding |

| Diphenylated pyrazole | Alteration of the ω-alkanoic acid side chain length (from 6 to 11 atoms) | Inhibition of ADP-induced platelet aggregation | Potency is highly dependent on side-chain length, with 8 or 9 atoms being optimal. nih.gov |

| 2-phenylpropionic acid | Addition of various substituted methylphenyl groups (e.g., with thiazole (B1198619) or benzimidazole (B57391) moieties) | COX enzyme inhibition and antibacterial activity | Specific substitutions (compounds 6h and 6l in the study) led to better COX-1 and COX-2 inhibition compared to ibuprofen (B1674241). nih.gov |

| Cinnamoyl anthranilates | Substitution with halogens at the 5-position of the benzamido moiety | Antiproliferative activity against cancer cell lines | Iodine substitution at the 5-position resulted in the most active compounds. nih.gov |

| Oleanolic Acid (Triterpenoid) | Modifications at C-2, C-3, and C-28 positions | α-glucosidase inhibition | Addition of substituents in the para position on a phenyl ring attached to the core structure was beneficial for enhancing inhibitory activity. mdpi.com |

These studies collectively demonstrate that modifications to the number and position of phenyl rings, the length and composition of linker chains, and the addition of various functional groups can dramatically alter the biological interactions and potency of propanoic acid derivatives.

Role as Scaffolds or Intermediates in Medicinal Chemistry Programs

The rigid and multifunctional structure of this compound and its analogues makes them valuable as scaffolds or intermediates in medicinal chemistry. A scaffold is a core molecular structure upon which new functional groups are built to create a library of compounds with diverse biological activities. An intermediate is a compound formed in a multi-step synthesis on the way to a final target molecule.

Propanoic acid derivatives serve as foundational structures (scaffolds) for developing new therapeutic agents. For instance, the arylpropionic acid structure is the basis for an important class of NSAIDs, including ibuprofen and ketoprofen. humanjournals.com By using this core scaffold, medicinal chemists have developed numerous compounds with anti-inflammatory, analgesic, antibacterial, and anticancer properties. humanjournals.com Similarly, β-amino acids with phenyl and thiazole substitutions are considered important starting materials for creating new, potentially bioactive compounds. nih.gov

These compounds also function as key intermediates in synthetic pathways. For example, 3,3,3-triphenylpropionic acid has been used as an intermediate in the preparation of trityl-deprotected aminoalkoxysilane. The reaction of 3,3,3-triphenylpropionic acid with lead tetraacetate has also been investigated, indicating its utility as a reactive intermediate for further chemical transformations. sigmaaldrich.com The synthesis of novel phenylacetic acid derivatives with potential biological activities has been achieved through a multi-step process where compounds like 3,4,5-triphenyltoluene are constructed first and then converted into the final acid derivatives, demonstrating their role as synthetic intermediates.

Studies on the Metabolism of Related Compounds in Model Systems

Understanding the metabolic fate of a compound is essential in drug development. Studies in non-human model systems, such as perfused organs or animal models, provide critical information on how a drug and its relatives are processed in the body.

While specific metabolic studies on this compound are not widely published, research on the metabolism of closely related short-chain fatty acids, such as propionate (B1217596), in model systems offers significant insights. A study using perfused livers from normal rats investigated the metabolic interplay between propionate and 3-hydroxypropionate (B73278) (3HP), which are relevant to disorders of propionyl-CoA metabolism.

The key findings from this rat liver model include:

Overload of the Citric Acid Cycle (CAC): The presence of propionate and 3HP led to an overload of the CAC, which did not produce enough reducing equivalents for the respiratory chain to maintain energy (adenine nucleotide) homeostasis.

CoA Trapping: A significant trapping of coenzyme A (CoA) within the propionyl-CoA pathway was observed, resulting in a tripling of the total CoA in the liver within one hour.

Stimulation of Proteolysis: The metabolic stress induced by these compounds led to the stimulation of protein breakdown (proteolysis) in the liver.

Inhibition of Related Pathways: Propionate was found to inhibit the conversion of 3HP to acetyl-CoA and its subsequent oxidation in the CAC.

These findings in a rat model system demonstrate the complex metabolic perturbations that can be caused by high concentrations of propionate-related compounds. Such studies are vital for predicting the potential metabolic effects of more complex derivatives like this compound in a living system.

Thermodynamic and Physicochemical Characterization of 2,3,3 Triphenylpropanoic Acid

Vapor Pressure Measurements and Sublimation Enthalpies

The vapor pressure of a solid is a critical thermodynamic property that dictates its sublimation behavior, which is the direct transition from the solid to the gas phase. This parameter is fundamental in purification processes, such as sublimation, and for understanding the compound's environmental fate. The enthalpy of sublimation (ΔHsub), the energy required for this phase change, provides insight into the strength of intermolecular forces within the crystal lattice.

Experimental determination of vapor pressure for compounds with low volatility, such as 2,3,3-triphenylpropanoic acid, often requires sensitive techniques. Methods like the Knudsen effusion method or thermogravimetric analysis (TGA) are commonly employed. In TGA, the mass loss of a sample is measured as a function of temperature under controlled atmospheric conditions, which can be correlated to its vapor pressure researchgate.net. Another approach involves using a piezoelectric crystal microbalance to measure deposition rates from a temperature-controlled effusion cell, from which the enthalpy of sublimation can be derived copernicus.org.

Specific experimental data for the vapor pressure and sublimation enthalpy of this compound are not extensively available in the reviewed literature. However, a reported vapor density of 10.1 (relative to air) indicates its substantial molecular weight and suggests a low volatility at room temperature sigmaaldrich.com.

To illustrate the type of data obtained from such measurements, the table below shows example sublimation enthalpy values for other carboxylic acids.

| Compound | Method | Sublimation Enthalpy (ΔHsub) |

| Adipic acid | Piezoelectric Crystal Microbalance | 141.6 ± 0.8 kJ mol⁻¹ |

| Succinic acid | Piezoelectric Crystal Microbalance | 113.3 ± 1.3 kJ mol⁻¹ |

| Oxalic acid | Piezoelectric Crystal Microbalance | 62.5 ± 3.1 kJ mol⁻¹ |

| This table is for illustrative purposes to show typical data for other organic acids, as detailed in reference copernicus.org. |

Solution Thermodynamics and Solvent Interactions (e.g., Solubility relevant to synthetic methods)